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Compound of Interest

Compound Name: 1,3,5-Trimethylpyrazole

Cat. No.: B015565

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, fungicidal activity,
and mechanism of action of fungicides based on the 1,3,5-trimethylpyrazole scaffold. Detailed
protocols for synthesis and biological evaluation are included to facilitate research and
development in this area.

Introduction

Pyrazole-based compounds represent a significant class of fungicides, with many commercial
products targeting the fungal respiratory chain. The 1,3,5-trimethylpyrazole core is a key
building block for the development of novel fungicides, particularly those acting as succinate
dehydrogenase inhibitors (SDHI). These compounds interfere with the mitochondrial electron
transport chain, leading to the disruption of fungal cellular respiration and subsequent cell
death. This document outlines the synthetic strategies for creating 1,3,5-trimethylpyrazole-
containing fungicides and protocols for assessing their biological activity.

Synthetic Pathways

The synthesis of 1,3,5-trimethylpyrazole-based fungicides typically involves a multi-step
process, beginning with the formation of the pyrazole ring, followed by functionalization and
coupling with a suitable amine-containing fragment.
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A common route to the core structure, 1,3,5-trimethyl-1H-pyrazole, is through a Knorr-type
cyclization reaction. Further elaboration, such as carboxylation at the 4-position, provides a key
intermediate, 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, which can then be converted to an
acid chloride and subsequently reacted with various anilines to produce the final pyrazole
carboxamide fungicides.

Experimental Workflow for Synthesis

Click to download full resolution via product page
Caption: Synthetic workflow for 1,3,5-trimethylpyrazole-based fungicides.
Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-
carboxylic acid

This protocol describes the synthesis of a key intermediate for 1,3,5-trimethylpyrazole-based
fungicides.

Materials:
e 1,3,5-Trimethyl-1H-pyrazole
e Phosphorus oxychloride (POCIs)

e N,N-Dimethylformamide (DMF)
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Sodium hydroxide (NaOH)
Hydrochloric acid (HCI)
Dichloromethane (DCM)
Sodium sulfate (NazS0Oa)

Standard laboratory glassware and magnetic stirrer

Procedure:

Vilsmeier-Haack Reaction: To a stirred solution of 1,3,5-trimethyl-1H-pyrazole (1 equivalent)
in dichloromethane, slowly add phosphorus oxychloride (1.1 equivalents) at O °C.

Add N,N-dimethylformamide (3 equivalents) dropwise to the reaction mixture, maintaining
the temperature at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Hydrolysis: Carefully pour the reaction mixture into ice-water and basify with a 2M sodium
hydroxide solution until pH > 10.

Heat the mixture at 100 °C for 2 hours to hydrolyze the intermediate aldehyde.

Acidification and Extraction: Cool the mixture to room temperature and acidify with
concentrated hydrochloric acid to pH 2-3.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure to yield the crude 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid.

Purification: Recrystallize the crude product from a suitable solvent system (e.g.,
ethanol/water) to obtain the pure acid.
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Protocol 2: Synthesis of a 1,3,5-Trimethylpyrazole
Carboxamide Fungicide

This protocol details the final amide coupling step to produce a target fungicide. A specific
example is the synthesis of 1,3,5-trimethyl-N-(1,1,3-trimethylindane-4-yl)pyrazole-4-
carboxamide.[1]

Materials:

1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid

Thionyl chloride (SOCI2)

N-(1,1,3-trimethylindane-4-yl)amine

Triethylamine (EtsN) or Pyridine

Toluene or Dichloromethane (DCM)

Standard laboratory glassware and magnetic stirrer
Procedure:

e Acid Chloride Formation: Reflux a mixture of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (1
equivalent) and thionyl chloride (1.5 equivalents) in toluene for 2 hours.

» Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude
1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride.

» Amide Coupling: Dissolve the crude acid chloride in dichloromethane and add a solution of
N-(1,1,3-trimethylindane-4-yl)amine (1 equivalent) and triethylamine (1.2 equivalents) in
dichloromethane dropwise at 0 °C.

 Stir the reaction mixture at room temperature for 4-6 hours.

e Work-up: Wash the reaction mixture with water, 1M HCI, and brine.
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e Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

« Purification: Purify the crude product by column chromatography on silica gel or by
recrystallization to obtain the final fungicide.

Protocol 3: In Vitro Antifungal Activity Assay

This protocol describes the mycelial growth inhibition assay to determine the efficacy of the
synthesized compounds.

Materials:

e Synthesized 1,3,5-trimethylpyrazole-based compounds

e Fungal strains (e.g., Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum)
o Potato Dextrose Agar (PDA) medium

e Dimethyl sulfoxide (DMSO)

 Sterile petri dishes

 Incubator

Procedure:

o Stock Solution Preparation: Dissolve the test compounds in DMSO to prepare stock
solutions of a known concentration (e.g., 10 mg/mL).

e Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and
sterilize.

e Dosing the Medium: While the PDA is still molten (around 45-50 °C), add the appropriate
volume of the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50,
100 pg/mL). A control plate with DMSO only should also be prepared.

o Plating: Pour the dosed PDA into sterile petri dishes and allow them to solidify.
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« Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively
growing fungal culture onto the center of each PDA plate.

 Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28
°C) in the dark.

o Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at
regular intervals until the colony in the control plate reaches the edge of the dish.

» Calculation: Calculate the percentage of mycelial growth inhibition using the following
formula:

o Inhibition (%) = [(dc - dt) / dc] x 100

o Where dc is the average diameter of the fungal colony on the control plate and dt is the
average diameter of the fungal colony on the treated plate.

o ECso Determination: The half-maximal effective concentration (ECso) can be determined by
probit analysis of the inhibition data at different concentrations.

Fungicidal Activity Data

The fungicidal activity of 1,3,5-trimethylpyrazole-based compounds has been evaluated
against a range of plant pathogenic fungi. The following tables summarize the quantitative data

from various studies.

Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives against Rhizoctonia solani
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Compound ECso (mgl/L) Reference
SCU2028t 0.022 [2]
7ai? 0.37 pg/mL [3]
7d3 0.046 pg/mL [4]
12b3 0.046 pg/mL [4]
Boscalid (Control) 0.741 pg/mL [4]
Thifluzamide (Control) Equivalent to SCU2028 [2]

IN-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
2|soxazolol pyrazole carboxylate derivative 3Pyrazole-4-carboxamide derivatives containing an
ether group

Table 2: Fungicidal Activity of Pyrazole Derivatives against Various Fungi

Fungal Inhibition (%)
Compound . ECso (pg/mL) Reference
Species at 100 mg/L
Series 14 Botrytis cinerea >80 - [5]
Rhizoctonia
_ >90 - [5]
solani
Valsa mali >80 - [5]
Fusarium
>80 - [5]
oxysporum
Fusarium
] >90 - [5]
graminearum
8j° Alternaria solani >90 3.06 [6]
Fusarium
8d> 100 - [6]
oxysporum

4Compounds 3, 6, 26—32 from the study >Novel pyrazole-4-carboxamides
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Mechanism of Action: Succinate Dehydrogenase
Inhibition

Many pyrazole carboxamide fungicides, including those with a 1,3,5-trimethylpyrazole core,
act as Succinate Dehydrogenase Inhibitors (SDHIs).[7][8][9] SDH, also known as Complex I, is
a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport
chain.[7] By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, these
fungicides block the transfer of electrons from succinate to ubiquinone.[7][8] This inhibition

disrupts the production of ATP, the cell's primary energy currency, ultimately leading to fungal
cell death.[7]

SDHI Mechanism of Action
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Caption: Inhibition of the mitochondrial respiratory chain by SDHI fungicides.
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Conclusion

The 1,3,5-trimethylpyrazole scaffold is a versatile platform for the development of potent
fungicides. The synthetic routes are well-established, allowing for the creation of diverse
libraries of compounds for structure-activity relationship studies. The primary mechanism of
action through the inhibition of succinate dehydrogenase is a validated and effective strategy
for controlling a broad spectrum of fungal pathogens. The protocols and data presented herein
provide a solid foundation for researchers to further explore and develop novel 1,3,5-
trimethylpyrazole-based fungicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b015565#preparation-of-1-3-5-trimethylpyrazole-
based-fungicides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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